molecular formula C21H28N2O2S B6086175 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6086175
M. Wt: 372.5 g/mol
InChI Key: QYYNDKHAPKPSAD-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Properties

IUPAC Name

7-(2-methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-16-18(17-6-3-4-7-19(17)26-16)14-22-11-9-21(15-22)8-5-10-23(20(21)24)12-13-25-2/h3-4,6-7H,5,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYNDKHAPKPSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CN3CCC4(C3)CCCN(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the 2-methyl-1-benzothiophene core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Spirocyclic Structure: The spirocyclic structure is introduced by reacting the benzothiophene derivative with a suitable diamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

    Substitution: Sodium hydride, alkyl halides, dimethylformamide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Ethoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
  • 7-(2-Methoxyethyl)-2-[(2-phenyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
  • 7-(2-Methoxyethyl)-2-[(2-methyl-1-thiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Uniqueness

The uniqueness of 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one lies in its specific spirocyclic structure and the presence of the benzothiophene moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

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